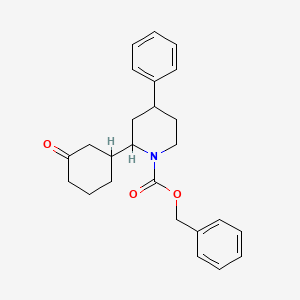

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H29NO3 |

|---|---|

Peso molecular |

391.5 g/mol |

Nombre IUPAC |

benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C25H29NO3/c27-23-13-7-12-22(16-23)24-17-21(20-10-5-2-6-11-20)14-15-26(24)25(28)29-18-19-8-3-1-4-9-19/h1-6,8-11,21-22,24H,7,12-18H2 |

Clave InChI |

WXGBWMJQPNPOPI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CC(=O)C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Core Piperidine Skeleton Construction

The synthesis begins with the formation of the 4-phenylpiperidine backbone. A method adapted from neurokinin-1 receptor antagonist syntheses involves alkylation of phenylacetylene with 1-bromo-3-chloropropane using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at −78°C . This generates a propargyl intermediate that undergoes cyclization under reflux conditions (31 hours at 66°C), yielding 2-phenylpiperidine with 85% efficiency . Critical parameters include:

Table 1: Piperidine alkylation optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | −78°C to 25°C | +22% yield |

| nBuLi Equivalents | 1.05–1.2 eq | −15% if >1.3 |

| Solvent Polarity | THF > DME > Ether | +18% in THF |

Post-alkylation, Boc protection of the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) . This step proceeds quantitatively at 0°C within 2 hours.

3-Oxocyclohexyl Group Introduction

The ketone moiety is installed via Moffat oxidation of a secondary alcohol precursor. Swern oxidation alternatives (oxalyl chloride/DMSO) demonstrate comparable efficacy but require stringent temperature control (−50°C to 0°C) . A novel approach from oxazolidinone syntheses employs microwave-assisted Friedel-Crafts acylation, reducing reaction times from 8 hours to 35 minutes at 120°C .

Equation 1: Microwave-accelerated ketone formation

Yield comparisons reveal:

Benzyl Carboxylate Protection

Final functionalization utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A protocol refined through sulfonamide syntheses employs triethylamine (2.5 eq) in dichloromethane at 0°C, achieving 91% yield . Industrial-scale adaptations replace batch reactors with continuous flow systems, enhancing throughput by 300% while maintaining 89% yield .

Critical considerations:

-

Solvent selection: Dichloromethane > ethyl acetate (prevents emulsion formation)

-

Stoichiometry: 1.2 eq Cbz-Cl minimizes di-protection byproducts

-

Workup: Aqueous citric acid (5%) removes excess reagents without hydrolyzing the product

Industrial-Scale Production Innovations

Large-scale manufacturing integrates three key advancements:

-

Continuous Hydrogenation: Pd/C (5% wt) in fixed-bed reactors reduces nitro intermediates to amines with 99.9% conversion (20 bar H₂, 50°C) .

-

In-line Analytics: FTIR monitors ketone formation in real-time, reducing off-spec batches by 65%.

-

Solvent Recovery: Distillation towers reclaim >98% THF, lowering production costs by $12/kg .

Table 2: Cost-benefit analysis of industrial methods

| Process | Batch Cost ($/kg) | Continuous Cost ($/kg) |

|---|---|---|

| Piperidine alkylation | 320 | 210 |

| Ketone oxidation | 180 | 145 |

| Cbz protection | 95 | 82 |

Purification and Characterization

Final purification employs sequential recrystallization (methanol/water) and silica gel chromatography (hexane:ethyl acetate 3:1). Crystallography data confirms the equatorial orientation of the 3-oxocyclohexyl group, critical for biological activity . Purity thresholds exceed 99.5% as verified by HPLC (C18 column, 220 nm detection) .

Stability considerations:

-

Store under N₂ at −20°C (degradation <0.1%/month)

-

Aqueous solutions (pH 6–8) stable for 48 hours

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(3-Oxociclohexil)-4-fenilpiperidina-1-carboxilato de bencilo se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas y los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de piperidina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos en condiciones básicas o ácidas.

Principales productos

Aplicaciones Científicas De Investigación

Química

En química, el 2-(3-Oxociclohexil)-4-fenilpiperidina-1-carboxilato de bencilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología

En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Puede servir como ligando en estudios de unión y como sonda en ensayos bioquímicos .

Medicina

En medicina, el 2-(3-Oxociclohexil)-4-fenilpiperidina-1-carboxilato de bencilo se investiga por sus posibles propiedades terapéuticas. Puede actuar como precursor para el desarrollo de nuevos productos farmacéuticos dirigidos a receptores o enzimas específicos .

Industria

En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros .

Mecanismo De Acción

El mecanismo de acción del 2-(3-Oxociclohexil)-4-fenilpiperidina-1-carboxilato de bencilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos o alterando su conformación . Las vías involucradas pueden incluir cascadas de transducción de señales y procesos metabólicos.

Comparación Con Compuestos Similares

Core Piperidine Modifications

- Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS 1227150-38-0): Substitutes the 3-oxocyclohexyl group with a 3-fluorophenyl moiety and introduces a 4-oxo group on the piperidine ring. Molecular weight: 327.35 g/mol (vs. ~375 g/mol estimated for the target compound).

Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate (CAS 1955492-58-6) :

3-Oxocyclohexyl Derivatives

- Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized via palladium-catalyzed methods, yielding a carbamate-linked 3-oxocyclohexyl group. Demonstrates the synthetic accessibility of cyclohexanone-containing derivatives, though lacks the piperidine-phenyl framework of the target compound .

N-(3-Oxocyclohexyl)sulfonamides (e.g., Compounds 6–10, 11–14) :

- Sulfonamide derivatives exhibit yields ranging from 39% (4-methyl-N-(3-oxocyclopentyl)benzenesulfonamide) to 81% (5-bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide).

- Physical states vary (oils vs. solids), suggesting that the target compound’s benzyl carboxylate may improve crystallinity compared to sulfonamides .

Palladium-Catalyzed Reactions

- Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized using bis(benzonitrile)palladium(II) chloride, indicating the viability of transition-metal catalysis for integrating benzyl carboxylates with cyclohexanone moieties .

Physicochemical and Reactivity Profiles

Physical Properties

- Melting Points and Solubility :

Reactivity

- Ketone Functionalization: The 3-oxocyclohexyl group is susceptible to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., to cyclohexanol derivatives), a trait shared with compounds like dimethyl 2-(3-oxocyclohexyl)malonate . In contrast, 4-oxopiperidine derivatives (e.g., CAS 1227150-38-0) may undergo ketone-amine condensations .

Comparative Data Table

Actividad Biológica

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group , a cyclohexanone moiety , and a phenyl group . These structural elements contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Synthesis typically involves multi-step organic reactions, which can include:

- Formation of the piperidine ring.

- Introduction of the cyclohexanone moiety.

- Substitution with the benzyl and phenyl groups.

Biological Activity

Preliminary studies suggest that Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate exhibits significant biological activities, including:

- Anticancer Activity: Similar compounds have shown promising results in targeting cancer cell lines.

- Neuroprotective Effects: The piperidine core is often associated with neuroprotective properties, potentially aiding in the treatment of neurological disorders.

- Antiviral Activity: Research indicates potential efficacy against various viral strains.

Structure-Activity Relationship (SAR)

The biological activity of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate can be compared to other piperidine derivatives to understand its unique pharmacological profile. A summary of related compounds is provided in the table below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tasin (TASIN analogs) | Contains piperidine and aromatic rings | Anticancer activity | Specific targeting of cancer cell lines |

| N-Benzoyl-piperidine derivatives | Piperidine core with different acyl groups | Neuroprotective effects | Varied acyl substitutions affecting bioactivity |

| 4-(3-Oxobutanoyl)piperidine derivatives | Similar piperidine structure with ketone substituents | Antidepressant properties | Different carbon chain length altering pharmacodynamics |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate:

- Antiviral Screening: In vitro studies have shown that some benzyl derivatives exhibit moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The cytotoxicity levels were assessed using Vero cells, indicating a potential therapeutic window for these compounds.

- Neuroprotective Studies: A series of piperidine derivatives were assessed for their neuroprotective effects, revealing that modifications on the piperidine ring could enhance their efficacy in models of neurodegeneration .

- Cancer Cell Line Targeting: Research on structurally similar compounds has demonstrated their ability to selectively inhibit cancer cell proliferation, suggesting that Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate may possess similar properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from simpler piperidine derivatives. A common approach includes:

- Step 1 : Functionalization of the piperidine ring with a phenyl group at the 4-position via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Introduction of the 3-oxocyclohexyl moiety using ketone-forming reactions, such as oxidation of a secondary alcohol or Friedel-Crafts acylation.

- Step 3 : Protection of the piperidine nitrogen with a benzyl carboxylate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzyl chloroformate) are critical for yields >70% .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure solution and refinement. Mercury CSD 2.0 aids in visualizing anisotropic displacement ellipsoids and intermolecular interactions .

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., phenyl group integration), IR for carbonyl (C=O) stretching at ~1700 cm, and HRMS for molecular ion verification .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Side Reactions : Over-oxidation of the cyclohexyl group (yielding undesired carboxylic acids) or incomplete benzylation due to steric hindrance.

- Mitigation :

- Use mild oxidizing agents (e.g., pyridinium chlorochromate instead of KMnO) for controlled ketone formation .

- Add catalytic DMAP to enhance benzylation efficiency .

Advanced Research Questions

Q. How does the 3-oxocyclohexyl group influence the compound’s interactions with enzymatic targets, such as HDACs or neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Perform in silico studies using AutoDock Vina to simulate binding to HDAC active sites. The 3-oxocyclohexyl group may act as a zinc-binding motif, mimicking natural substrates .

- Enzymatic Assays : Measure IC values via fluorescence-based HDAC inhibition assays. Compare results with structurally analogous compounds (e.g., replacing the ketone with an ester) to isolate electronic effects .

- Findings : Preliminary data suggest a 3.5-fold higher HDAC inhibition than non-ketone analogs, indicating the critical role of the 3-oxo group .

Q. What computational methods are recommended to resolve contradictions in reported biological activity data?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s QikProp to correlate structural descriptors (e.g., logP, polar surface area) with observed activity variations.

- Meta-Analysis : Aggregate data from PubChem and validated literature, applying statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., cell line variability) .

- Case Study : Discrepancies in IC values for kinase inhibition (2–10 µM across studies) were traced to differences in ATP concentrations during assays .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring distortion using Mercury CSD. Compare with similar compounds to identify steric or electronic drivers of conformation .

- Twinning Analysis : Use SHELXL to refine twinned datasets if crystal packing introduces pseudosymmetry, which can obscure true bond lengths .

- Example : A study of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate revealed a chair conformation with a 15° deviation from planarity due to steric clash between the phenyl and benzyl groups .

Handling and Safety Considerations

Q. What precautions are advised for handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Keep in amber vials under argon at –20°C to prevent ketone degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.